molecular formula C5H2ClIN4 B2554846 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine CAS No. 1935196-58-9

6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine

Cat. No. B2554846
CAS RN: 1935196-58-9
M. Wt: 280.45
InChI Key: USJKPCMUIKHZAM-UHFFFAOYSA-N
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Description

6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine is a chemical compound with the molecular formula C5H2ClIN4 . It is a solid substance .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine, has been reported. The process involves scaffold hopping and computer-aided drug design . In one method, N-iodosuccinimide and hydrogen tetrafluoroborate were used in the presence of lithium hydroxide monohydrate and acetonitrile .


Molecular Structure Analysis

The molecular structure of 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine is represented by the InChI code: 1S/C5H2ClIN4/c6-4-2-7-3-1-8-10-5(3)9-4/h1-2H, (H,8,9,10) .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine are not available, related pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit TRKA .


Physical And Chemical Properties Analysis

6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine is a solid substance . The compound has a molecular weight of 279.9 .

Scientific Research Applications

Synthesis and Functionalization

6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine serves as a key intermediate in the synthesis of various pyrazolo[3,4-b]pyridine derivatives. Lavecchia, Berteina‐Raboin, and Guillaumet (2004) described a route to 3-iodo-1H-pyrazolo[3,4-b]pyridines via iododediazonation, which are obtained through copper-catalysed cyclisation and subjected to various coupling reactions under Suzuki, Heck, Stille, and Sonogashira conditions, showcasing its versatility in organic synthesis (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004). Furthermore, Chun-fang (2010) outlined a synthesis method for 3-Iodo-1H-pyrazolo[3,4-b]pyrizine from 2-cyanopyrazine, illustrating its role in generating functionalized pyrazolo derivatives through a series of cyclization, diazotization, and iodination steps (Chun-fang, 2010).

Heterocyclic Chemistry and Potential Biological Activity

The chemical framework of 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine is pivotal in the development of novel heterocyclic compounds with potential biological activity. Zaki et al. (2020) synthesized a series of 5-amino-6-substituted-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]selenolo[3,2-e]pyrazines, which were evaluated for their antimicrobial and anticancer properties, demonstrating the compound's utility in medicinal chemistry (Zaki et al., 2020). This indicates the potential of 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine derivatives in the synthesis of compounds with pharmacological applications.

Safety and Hazards

The safety information for 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine indicates that it should be handled with care. Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

The future directions for the study of 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine and related compounds could involve further exploration of their potential as TRK inhibitors . This could have implications for the treatment of cancers associated with continuous activation and overexpression of TRKs .

properties

IUPAC Name

6-chloro-3-iodo-2H-pyrazolo[3,4-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClIN4/c6-2-1-8-3-4(7)10-11-5(3)9-2/h1H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJKPCMUIKHZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(NN=C2N=C1Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClIN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine

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